molecular formula C22H28N4O4S2 B2363340 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533895-89-5

6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2363340
CAS No.: 533895-89-5
M. Wt: 476.61
InChI Key: KNHOBPRLUCGWAO-UHFFFAOYSA-N
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Description

The compound 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • 6-Ethyl substitution on the pyridine ring.
  • N-Methylation of the carboxamide group at position 2.
  • A 4-(pyrrolidin-1-ylsulfonyl)benzamido moiety at position 2.

This compound belongs to a class of molecules designed to modulate biological targets, particularly tumor necrosis factor-alpha (TNF-α), based on structural similarities to reported TNF-α inhibitors . The pyrrolidinylsulfonyl group may enhance solubility or receptor binding, while the ethyl and methyl substituents likely influence lipophilicity and metabolic stability.

Properties

IUPAC Name

6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-3-25-13-10-17-18(14-25)31-22(19(17)21(28)23-2)24-20(27)15-6-8-16(9-7-15)32(29,30)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHOBPRLUCGWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile derivative under acidic conditions.

    Introduction of the Sulfonylbenzoyl Group: This step involves the reaction of the thienopyridine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Pyrrolidine Group: The final step involves the nucleophilic substitution of the sulfonylbenzoyl intermediate with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonylbenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine and sulfonylbenzoyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Bioactivity Trends

The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is shared among several bioactive compounds (Table 1). Modifications to substituents significantly alter potency and selectivity:

Table 1: Structural and Bioactivity Comparison of Selected Analogs

Compound Name / ID Substituents (Positions) Key Bioactivity (TNF-α Inhibition) Reference
Target Compound 6-Ethyl, N-Me, 4-(pyrrolidin-1-ylsulfonyl)benzamido Potent (inferred from class SAR)
Fujita et al. () Variable (e.g., alkyl, aryl) IC₅₀: <1 µM in rat whole blood
6-Methyl-N-(4-methoxyphenyl) Derivative () 6-Methyl, 4-methoxyphenyl Moderate activity (structural inference)
PD 81,723 () 4,5-Dimethylthienyl, 3-(trifluoromethyl)phenyl Adenosine A1 receptor modulation
Key Observations:

Substitution at Position 6: The 6-ethyl group in the target compound may confer improved metabolic stability compared to the 6-methyl analog in , as longer alkyl chains often reduce oxidative metabolism .

Benzamido Modifications: The 4-(pyrrolidin-1-ylsulfonyl) group in the target compound introduces a polar sulfonamide moiety, which may enhance solubility and target engagement compared to simpler aryl groups (e.g., 4-methoxyphenyl in ) . Sulfonyl groups are known to participate in hydrogen bonding with receptor residues, a feature absent in non-sulfonylated analogs .

Carboxamide N-Methylation: N-Methylation at position 3 reduces hydrogen-bond donor capacity, which may decrease off-target interactions while retaining TNF-α affinity .

Structure-Activity Relationships (SAR) from Related Studies

  • Thiophene vs. Pyridine Cores: highlights that replacing thiophene with benzene in adenosine A1 modulators retains activity, but nitrogen-containing heterocycles (e.g., pyridine) may alter binding kinetics . This supports the target compound’s pyridine core as a viable scaffold for TNF-α inhibition.
  • Amino and Carbonyl Groups: While the target compound lacks the 2-amino group critical for adenosine A1 activity (), its benzamido carbonyl may serve a similar role in TNF-α binding via dipole interactions .

In Vivo Efficacy and Pharmacokinetics

  • reports that certain tetrahydrothieno[2,3-c]pyridine derivatives exhibit in vivo efficacy in adjuvant-induced arthritic (AIA) rat models, attributed to improved bioavailability and sustained TNF-α suppression . The target compound’s pyrrolidinylsulfonyl group may further enhance pharmacokinetic properties by reducing plasma protein binding.

Biological Activity

The compound 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a novel synthetic derivative that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C17H24N4O3S
  • CAS Number: Not specified in the available literature.

The compound features a thieno[2,3-c]pyridine core with various substituents that are crucial for its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity: Studies suggest that the sulfonamide group in the compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of targets such as carbonic anhydrase and urease, which are involved in various physiological processes.
  • Receptor Modulation: The pyrrolidine moiety may play a role in modulating neurotransmitter receptors, contributing to potential neuropharmacological effects.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816

Anticancer Activity

Preliminary in vitro studies indicate that the compound may possess anticancer properties. It has been evaluated against several cancer cell lines, showing cytotoxic effects that warrant further investigation.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)9

Case Studies

  • Case Study on Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of thieno[2,3-c]pyridine derivatives. The results indicated that modifications to the nitrogen and sulfur atoms significantly enhanced activity against resistant bacterial strains .
  • Anticancer Activity Evaluation: Another investigation assessed the cytotoxic effects of this compound on breast and cervical cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent .

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